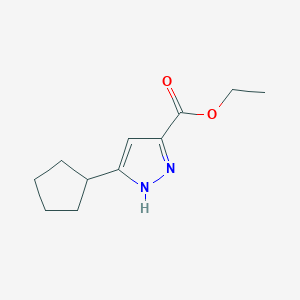
3-シクロペンチル-1H-ピラゾール-5-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
科学的研究の応用
Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include refluxing the mixture in ethanol with a catalytic amount of acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated pyrazole derivatives.
作用機序
The mechanism of action of Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or activation of the target. The cyclopentyl group may enhance the compound’s binding affinity and selectivity .
類似化合物との比較
Similar Compounds
- Ethyl 3-methyl-1H-pyrazole-5-carboxylate
- Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
- Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate stands out due to its cyclopentyl group, which imparts unique steric and electronic properties. This makes it a valuable scaffold for designing molecules with specific biological activities and improved pharmacokinetic profiles .
生物活性
Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by the following structural features:
- Molecular Formula : C12H15N3O2
- Molecular Weight : Approximately 219.26 g/mol
- Functional Groups : Contains a cyclopentyl group, a carboxylate group, and an ethyl ester.
The biological activity of Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to target sites. Specifically, the cyclopentyl substituent may improve selectivity and potency against certain biological targets.
Antimicrobial Properties
Research indicates that Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammatory responses, making it a candidate for treating inflammatory diseases .
Antitrypanosomal Activity
A notable study focused on the optimization of related pyrazole derivatives for treating Human African Trypanosomiasis (HAT). The findings suggested that modifications to the structure could enhance antitrypanosomal efficacy. For example, derivatives with larger substituents at the R4 position showed improved potency against Trypanosoma brucei, with some compounds achieving pIC50 values above 7.8 .
Table 1: Biological Activity Summary
Case Study: Optimization for Antitrypanosomal Activity
In a series of experiments aimed at optimizing Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate derivatives, researchers discovered that increasing the size of substituents at certain positions significantly enhanced antitrypanosomal activity. For instance, derivatives with cyclopentyl groups exhibited superior potency compared to smaller alkyl groups .
The study included both in vitro and in vivo evaluations, demonstrating that selected compounds not only inhibited parasite growth effectively but also displayed favorable pharmacokinetic profiles with low toxicity in animal models .
特性
IUPAC Name |
ethyl 5-cyclopentyl-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)10-7-9(12-13-10)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDQYBGNOOJTEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














